molecular formula C8H8O3S B14341302 1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione CAS No. 92912-33-9

1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione

Katalognummer: B14341302
CAS-Nummer: 92912-33-9
Molekulargewicht: 184.21 g/mol
InChI-Schlüssel: YEFCYFZKRWGNSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione is a heterocyclic compound that features a benzothiophene core with a hydroxyl group and a dione functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation to introduce the dione functionality . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The dione functionality can be reduced to form diols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzothiophene-2,2-dione, while reduction of the dione functionality can produce 1,3-dihydroxybenzothiophene derivatives .

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and dione functionalities allow for hydrogen bonding and other interactions that can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.

Eigenschaften

CAS-Nummer

92912-33-9

Molekularformel

C8H8O3S

Molekulargewicht

184.21 g/mol

IUPAC-Name

2,2-dioxo-1,3-dihydro-2-benzothiophen-1-ol

InChI

InChI=1S/C8H8O3S/c9-8-7-4-2-1-3-6(7)5-12(8,10)11/h1-4,8-9H,5H2

InChI-Schlüssel

YEFCYFZKRWGNSE-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(S1(=O)=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.